![molecular formula C15H14ClNO4S B2875421 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 701252-29-1](/img/structure/B2875421.png)

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

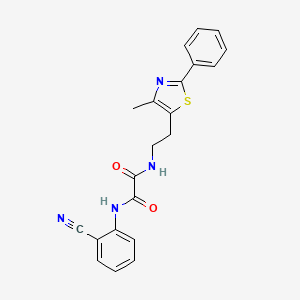

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C7H6ClNO4S . It’s a versatile chemical compound with numerous applications in scientific research.

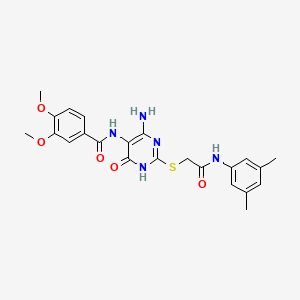

Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid consists of a benzoic acid core, with a chloro group at the 4-position and a sulfamoyl group at the 3-position . The sulfamoyl group is further substituted with a 3,4-dimethylphenyl group .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Research on compounds like 4-chloro-3,5-dimethylphenol (PCMX) explores advanced oxidation processes (AOPs) like UV and UV/persulfate processes in water treatment. These studies aim to understand the kinetics, mechanisms, and efficiency of AOPs in degrading antimicrobial compounds detected in municipal wastewater, addressing their persistence and potential toxicity in the aquatic environment. Such research contributes to environmental science by improving water purification technologies and reducing the environmental impact of persistent organic pollutants (Wei Li et al., 2020).

Substituent Effects on Chemical Properties

Investigations into the substituent effects, such as those seen in 3,4-disubstituted benzoic acids, provide insights into the influence of various functional groups on the chemical behavior of benzoic acid derivatives. This research is fundamental in organic chemistry, enhancing the understanding of how different substituents affect acid strength, reactivity, and overall molecular properties. Such knowledge is pivotal for designing new molecules with desired chemical and physical properties for various scientific applications (O. Pytela et al., 1994).

Photoprotection and Sensor Development

Studies on derivatives of benzoic acid and related compounds, such as 4-(N,N-dimethylamino)benzoic acid, have demonstrated applications in photoprotection and sensor development. These compounds show remarkable selectivity and affinity for specific ions, indicating potential use in developing sensors for environmental monitoring, medical diagnostics, and industrial processes. Research in this area contributes to analytical chemistry and sensor technology, facilitating the detection and quantification of specific ions in complex mixtures (X. Hou & K. Kobiro, 2006).

Environmental Remediation

The study of compounds with sulfamoyl and chloro groups has also extended to environmental remediation, particularly in the degradation and transformation of pollutants under various conditions. These studies assess the pathways, kinetics, and efficiency of pollutant degradation, offering valuable insights into designing more effective environmental remediation strategies. Such research is critical in environmental science, aiming to mitigate pollution and enhance the sustainability of ecosystems (Ming Xiao et al., 2013).

Mecanismo De Acción

Biochemical Pathways

Compounds with similar structures have been known to interfere with various metabolic pathways, particularly those involving the metabolism of amino acids and lipids .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-3-[(3,4-Dimethylphenyl)Sulfamoyl]Benzoic Acid. For instance, the compound’s solubility and stability might be affected by the pH of the environment .

Propiedades

IUPAC Name |

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-3-5-12(7-10(9)2)17-22(20,21)14-8-11(15(18)19)4-6-13(14)16/h3-8,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOGVLXHXVOZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2875339.png)

![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)